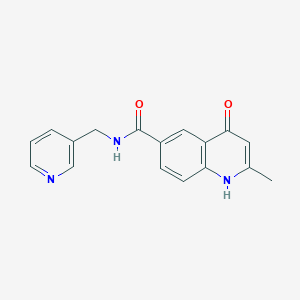
4-hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide is a compound belonging to the quinoline family, known for its diverse biological and pharmaceutical activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of isatins with various ketones in the presence of ammonium acetate.
Hydroxylation and Methylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry to scale up the production process .
化学反应分析
Types of Reactions
4-hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
4-hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit comparable biological activities.
Pyridinylmethylquinolines: Compounds with similar pyridine and quinoline structures.
Uniqueness
4-hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
生物活性
4-Hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound belongs to the quinoline family, characterized by a quinoline core with a hydroxyl group and a pyridine moiety. The synthesis typically involves the condensation of 2-methylquinoline-6-carboxylic acid with pyridin-3-ylmethylamine under specific reaction conditions, often utilizing dehydrating agents like thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Antimicrobial Properties
Quinoline derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that similar compounds exhibit significant inhibitory effects against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Related Quinoline Derivatives
| Compound Name | Bacterial Strains Inhibited | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide | E. coli, S. aureus | 8 µg/mL |
| 4-Hydroxyquinoline | Pseudomonas aeruginosa | 4 µg/mL |
| 2-Methylquinoline | C. albicans | 16 µg/mL |
Antiviral Activity
Recent studies have explored the antiviral potential of quinoline derivatives against viruses such as dengue and influenza. For instance, derivatives similar to this compound showed promising results in inhibiting viral replication.
Case Study: Antiviral Activity Against Dengue Virus
In vitro testing revealed that certain derivatives exhibited significant antiviral activity with IC50 values in the low micromolar range, indicating their potential as antiviral agents.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including HeLa and Caco-2 cells.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| Caco-2 | 15.0 | Cell cycle arrest at G1 phase |
| A549 | >50 | Minimal activity |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in cellular pathways.
- Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways.
- DNA Interaction : Some studies suggest that quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.
属性
IUPAC Name |
2-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-7-16(21)14-8-13(4-5-15(14)20-11)17(22)19-10-12-3-2-6-18-9-12/h2-9H,10H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAQGYDYHCENLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














